(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
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Overview
Description
(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone: . This compound features a benzothiazole ring system, a piperazine moiety, and an isoxazole group, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is to react 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride, which is then reacted with piperazine to introduce the piperazine ring. Subsequent steps involve the formation of the isoxazole ring through cyclization reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale-up, focusing on maximizing yield and minimizing by-products. This might involve the use of continuous flow reactors, advanced catalysts, and precise control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethoxy group can be oxidized to form an ethyl ester.
Reduction: : The isoxazole ring can be reduced to form a corresponding amine.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Ethyl benzoate
Reduction: : Piperazine derivatives
Substitution: : Various substituted piperazines
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It has been investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly for treating diseases that involve oxidative stress and inflammation.
Industry: : Its unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features Similar compounds include other benzothiazole derivatives, piperazine derivatives, and isoxazole derivatives
List of Similar Compounds
Benzothiazole derivatives: : Various compounds with different substituents on the benzothiazole ring.
Piperazine derivatives: : Compounds containing the piperazine ring with different functional groups.
Isoxazole derivatives: : Compounds with the isoxazole ring, often with different substituents.
Properties
IUPAC Name |
[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-2-23-12-4-3-5-14-15(12)19-17(25-14)21-10-8-20(9-11-21)16(22)13-6-7-18-24-13/h3-7H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDVOYUBXBBFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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